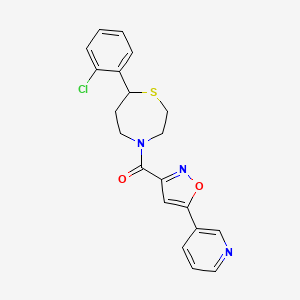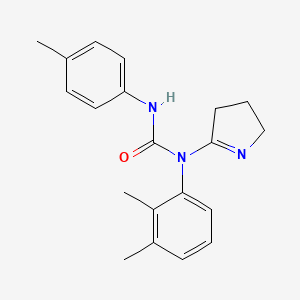
N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” is a complex organic compound that features a benzamide core with additional functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” typically involves multi-step organic reactions. The starting materials might include benzodioxin derivatives and thiophene compounds. Common synthetic routes could involve:
Amidation Reactions: Formation of the benzamide core by reacting an amine with a carboxylic acid derivative.
Cyclization Reactions: Formation of the octahydro-1,4-benzodioxin ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for “N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved could include:
Binding to Active Sites: Inhibiting or activating specific enzymes.
Modulating Receptor Activity: Affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide: can be compared with other benzamide derivatives and thiophene-containing compounds.
Unique Features: The presence of the octahydro-1,4-benzodioxin ring and the thiophene group makes this compound unique compared to other benzamides.
List of Similar Compounds
Benzamide Derivatives: Such as N-(2-hydroxyethyl)benzamide.
Thiophene Compounds: Such as 2-thiophenecarboxamide.
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-thiophen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-19(14-5-3-13(4-6-14)18-2-1-11-24-18)20-15-7-8-16-17(12-15)23-10-9-22-16/h1-6,11,15-17H,7-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNWULFBFIUVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=C(C=C3)C4=CC=CS4)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2476471.png)


![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2476474.png)






![5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2476488.png)

